molecular formula C16H15NO5 B2931127 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid CAS No. 303145-43-9

5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid

Cat. No.: B2931127
CAS No.: 303145-43-9
M. Wt: 301.298
InChI Key: DMAQNDSWOZHGCU-UHFFFAOYSA-N
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Description

The compound 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid features a pyrrolizine core substituted with a 4-methoxyphenyl group at position 5 and two carboxylic acid moieties at positions 6 and 5. The methoxy group (-OCH₃) is an electron-donating substituent, enhancing solubility in polar solvents and influencing electronic properties. While direct synthesis or biological data for this compound are absent in the provided evidence, its structural analogs (Table 1) offer insights into substituent effects and functional group modifications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-22-10-6-4-9(5-7-10)14-13(16(20)21)12(15(18)19)11-3-2-8-17(11)14/h4-7H,2-3,8H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAQNDSWOZHGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=C3N2CCC3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666744
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as diaminobenzoic acid derivatives, under specific conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the formation of the pyrrolizine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Cycloaddition Reactions

Pyrrolizine derivatives often participate in cycloaddition reactions due to their conjugated systems. For example:

  • [6 + 2]-Cycloaddition : Similar to the [6 + 2]-cycloaddition of pyrrole-2-methides with aryl acetaldehydes (Scheme 2 in ), the dihydro-pyrrolizine core could react with electron-deficient dienophiles (e.g., enols or carbonyls) to form bicyclic products.

    • Example : Reaction with aryl enols under chiral BINOL-phosphoric acid catalysis yields substituted dihydro-pyrrolizines with three contiguous stereocenters .

Key Parameters for Cycloaddition:

Reaction ComponentRoleObserved Outcome (Analogous Systems)
Chiral BINOL-phosphoric acidCatalystEnantioselectivity up to 98:2 e.r.
Aryl acetaldehydesElectrophilic partnerDiastereomeric ratios (d.r.) of 4:1–8:1

Functionalization of Carboxylic Acid Groups

The dicarboxylic acid moieties at positions 6 and 7 are reactive sites for derivatization:

  • Esterification : Methanol or other alcohols under acidic conditions could convert the carboxylic acids to methyl esters, as seen in related pyrrolizine systems (e.g., methyl 7-methoxycarbonyl derivatives in ).

  • Amidation : Coupling with amines (e.g., via EDCI/HOBt) could yield diamides, though steric hindrance from the 4-methoxyphenyl group may limit reactivity.

Example Reaction Pathway:

  • Step 1 : Activation of carboxylic acids with thionyl chloride (SOCl₂).

  • Step 2 : Reaction with primary amines to form amides.

Lactam Formation

The dihydro-pyrrolizine scaffold can undergo intramolecular cyclization to form lactams, a common motif in bioactive molecules:

  • Oxidative Lactamization : Dess-Martin periodinane oxidizes hemiaminals to lactams with retained stereochemistry (Scheme 4B in ).

    • Application : Conversion of hemiaminal intermediates into pyrrolizine lactams (e.g., compound 6 in ).

Conditions for Lactam Formation:

ReagentOutcomeYield (Analogous Systems)
Dess-Martin periodinaneMild oxidation to lactam73%
Sc(OTf)₃Iminium ion formation for trapping87%

Post-Synthetic Modifications

  • Hemiaminal Functionalization : The hemiaminal group (if present) can be derivatized via:

    • Nucleophilic Addition : Trapping iminium ions with nucleophiles like pyrrole (Scheme 4B in ).

    • Reduction : Hydrogenation of the dihydro-pyrrolizine ring to saturate double bonds.

Stereochemical Considerations

  • Enantioselective Synthesis : Chiral phosphoric acids (e.g., BINOL derivatives) induce high enantioselectivity in pyrrolizine synthesis (up to 95:5 e.r. for para-methoxy-substituted aryl groups) .

  • Steric Effects : ortho-Substituted aryl groups reduce enantioselectivity due to steric hindrance (e.g., 4b in ).

Limitations and Challenges

  • Electron-Deficient Substrates : Poor reactivity with electron-poor aryl aldehydes (e.g., para-CF₃ groups yield 85:15 e.r.) .

  • Aliphatic Aldehydes : Incompatibility due to low enol content .

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid has shown potential as a bioactive molecule. It can interact with biological targets, such as enzymes and receptors, leading to potential therapeutic applications.

Medicine: The compound has been studied for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents (e.g., halogen, methyl) or functional groups (e.g., esters vs. carboxylic acids), as summarized below:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Substituent Functional Groups Molecular Formula (MW) Availability/Notes References
5-(4-Methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid (Target) 4-methoxyphenyl -COOH, -COOH Not explicitly provided Presumed research-grade N/A
Dimethyl 5-(3,4-dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate 3,4-dichlorophenyl -COOCH₃, -COOCH₃ Not provided Ester derivatives may enhance lipophilicity
5-(4-Methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid 4-methylphenyl -COOH, -COOH C₁₅H₁₅NO₄ (MW: 273.29*) Commercially available (4 suppliers)
5-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid 3-chlorophenyl -COOH, -COOH C₁₄H₁₂ClNO₄ (MW: 293.71) Discontinued; limited availability
5-(4-Bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid 4-bromophenyl -COOH, -COOH (thiazole) C₁₄H₁₀BrNO₄S (MW: 368.2) Different heterocycle (thiazole fusion)

*Calculated based on analogous structures.

Key Findings:

Substituent Effects: Electron-Donating Groups (e.g., -OCH₃, -CH₃): The methoxy group in the target compound likely increases polarity and aqueous solubility compared to methyl () or halogenated analogs (). Methyl groups, while less polar, may improve membrane permeability .

Functional Group Modifications :

  • Carboxylic Acids vs. Esters : The target compound’s carboxylic acid groups enhance hydrophilicity and metal-binding capacity, contrasting with the esterified analog (), which is more lipophilic and may exhibit better cellular uptake .

Commercial Availability :

  • The methylphenyl analog () is widely available, suggesting stable synthesis protocols, whereas the 3-chlorophenyl variant () is discontinued, possibly due to synthetic challenges or low demand.

Biological Activity

5-(4-Methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid is a compound belonging to the pyrrolizine family, notable for its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H15NO5
  • Molecular Weight : 301.298 g/mol
  • Structure : The compound features a pyrrolizine ring with methoxy and dicarboxylic acid substituents, which contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), ovarian (A2780), and colorectal (HT29) cancers.

Cell LineIC50 (μM)Reference
MCF-70.01 - 40.50
A27800.33 - 0.44
HT290.01 - 40.50

The compound exhibited a dose-dependent increase in apoptosis in MCF-7 cells, indicating its potential to induce programmed cell death through mechanisms involving the inhibition of key oncogenic pathways such as EGFR and CDK2 .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. It shows promise in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The mechanism involves modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits COX enzymes and other kinases involved in cancer progression.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic pathways.
  • Molecular Docking Studies : Computational analyses suggest high binding affinities to targets like COX-2 and EGFR, supporting its role as a potential therapeutic agent .

Study on Antiproliferative Activity

In a comparative study involving several pyrrolizine derivatives, this compound was found to have superior antiproliferative activity against MCF-7 cells compared to standard chemotherapeutics like lapatinib . The selectivity index (SI) was calculated to assess the toxicity against normal cells (MRC5), revealing favorable selectivity for cancer cells.

In Vivo Studies

While in vitro results are promising, further investigation into in vivo efficacy is necessary to fully understand the therapeutic potential of this compound. Preliminary animal studies are suggested to evaluate pharmacokinetics and biodistribution.

Q & A

Q. What are the common synthetic routes for 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted pyrrolizine precursors and methoxyphenyl derivatives. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) accelerate ring closure and carboxylation .
  • Temperature control : Reactions often require precise thermal gradients (e.g., 80–120°C) to avoid side-product formation .
    Purification methods like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) are critical for isolating the diastereomerically pure compound .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer : A combination of techniques is required:
Technique Key Parameters Findings References
X-ray diffraction Single-crystal analysis (193 K, Mo-Kα radiation)Confirmed dihydro-pyrrolizine ring conformation and carboxylate spatial orientation .
NMR spectroscopy ¹H/¹³C NMR (DMSO-d₆, 400 MHz)Identified methoxyphenyl substituents (δ 3.8 ppm) and dihydro-pyrrolizine protons (δ 2.5–3.2 ppm) .
HPLC-MS Reverse-phase C18 column, acetonitrile/waterValidated purity (>98%) and molecular ion peak (m/z 385.3) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in reaction mechanisms involving this compound?

  • Methodological Answer :
  • Multi-technique validation : Cross-reference density functional theory (DFT) calculations with experimental kinetics (e.g., stopped-flow spectroscopy) to identify discrepancies in transition-state energies .
  • Adjust computational parameters : Incorporate solvent effects (via COSMO-RS models) and entropy corrections to align Gibbs free energy profiles with observed reaction rates .
  • Case study : Discrepancies in carboxylation regioselectivity were resolved by refining DFT basis sets (B3LYP/6-311+G(d,p)) and validating with X-ray crystallography .

Q. What advanced statistical methods optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use fractional factorial designs (e.g., 2⁴⁻¹) to screen variables (catalyst loading, temperature, solvent polarity, stoichiometry) and identify interactions affecting yield .
  • Response surface methodology (RSM) : Quadratic models (e.g., Central Composite Design) optimize conditions for maximal yield (e.g., 72% yield at 110°C, 1.2 eq. catalyst) .
  • Feedback loops : Integrate computational reaction path searches (via GRRM software) with experimental data to iteratively refine conditions .

Q. How can researchers address stability challenges in the dihydro-pyrrolizine core under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability testing : Subject the compound to stress conditions (40–80°C, pH 1–13) and monitor degradation via HPLC.
  • Key finding : Degradation peaks (m/z 220.1) correlate with ring-opening at pH >10, requiring stabilization via lyophilization or inert atmosphere storage .
  • Computational modeling : Molecular dynamics simulations (AMBER force field) predict protonation states destabilizing the pyrrolizine ring, guiding buffer selection (pH 6–8 optimal) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR vs. X-ray) for structural assignments?

  • Methodological Answer :
  • Dynamic vs. static structures : NMR may indicate dynamic equilibria (e.g., keto-enol tautomerism), while X-ray captures a single crystal-state conformation. Use variable-temperature NMR to detect exchange broadening (e.g., coalescence at 343 K) .
  • Complementary techniques : Pair NOESY (nuclear Overhauser effect) with X-ray to validate spatial proximity of protons and substituents .

Methodological Recommendations

  • Experimental Design : Prioritize DoE over one-factor-at-a-time (OFAT) approaches to capture variable interactions .
  • Computational Integration : Use quantum mechanics/molecular mechanics (QM/MM) hybrid models for mechanistic studies on carboxylation pathways .
  • Data Reproducibility : Document crystal growth conditions (e.g., slow evaporation from DMSO/water) to ensure replicability of X-ray results .

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